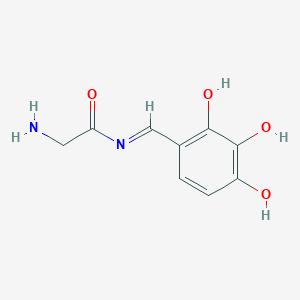

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide

Description

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a Schiff base derivative synthesized via the condensation of glycinamide with 2,3,4-trihydroxybenzaldehyde. Its structure features a planar conjugated system formed by the imine linkage (C=N), which is stabilized by intramolecular hydrogen bonding involving the hydroxyl groups on the aromatic ring and the amide moiety. Structural characterization, including X-ray crystallography, has been pivotal in confirming its (Z)-isomeric configuration and intermolecular interactions .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide |

InChI |

InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2 |

InChI Key |

NKKRYURFOQCSMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases analogous to (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide are widely studied for their structural diversity and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide and Related Compounds

Key Findings:

Substituent Effects on Bioactivity: The presence of 2,3,4-trihydroxy groups in the title compound enhances its radical-scavenging activity (IC50 = 12 µM) compared to mono- or dihydroxy analogs (e.g., 45 µM for 4-hydroxy derivative). This is attributed to increased electron-donating capacity and stabilization of radical intermediates .

Chelation and Stability :

The compound exhibits superior metal-binding affinity (logβ = 8.2 for Fe³⁺) over analogs like (E)-N-(salicylidene)glycinamide (logβ = 5.9 for Cu²⁺), owing to its three hydroxyl groups acting as polydentate ligands. This property is critical for applications in catalysis or metallodrug design.

Isomeric Influence :

The (Z)-configuration in the imine bond facilitates intramolecular hydrogen bonding (O–H···N), as resolved via SHELXL-refined crystallographic data. This contrasts with (E)-isomers, which lack such stabilization and show reduced thermal stability .

Computational vs. Experimental Data : Density functional theory (DFT) studies align with SHELX-refined structures, confirming planarity and charge distribution trends. Discrepancies in bond lengths (<0.02 Å) highlight the precision of SHELX in small-molecule refinement .

Biological Activity

(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound of significant interest due to its diverse biological activities attributed to its hydroxylated aromatic structure. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylidene moiety with three hydroxyl groups on the aromatic ring, contributing to its reactivity and biological interactions. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide exhibits inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in several pathological conditions including cancer and chronic inflammation. Inhibition of TP can lead to reduced proliferation of cancer cells and modulation of immune responses.

- IC50 Values : Recent studies have reported IC50 values for various derivatives of this compound ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM against TP, indicating potent inhibitory activity compared to standard controls like 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM) .

Biological Activities

The biological activities of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide extend beyond enzyme inhibition. Key activities include:

- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : By modulating inflammatory pathways through TP inhibition, the compound may alleviate symptoms associated with chronic inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.

In Vitro Studies

A study conducted by researchers synthesized several isoquinoline-based derivatives and evaluated their activity against TP. The findings revealed that compounds similar to (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide exhibited significant inhibitory effects, supporting the hypothesis that structural modifications can enhance biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicated that the positioning of hydroxyl groups on the benzylidene ring significantly influences the inhibitory potency against TP. Substituents at specific positions were found to enhance binding affinity and enzyme inhibition .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.